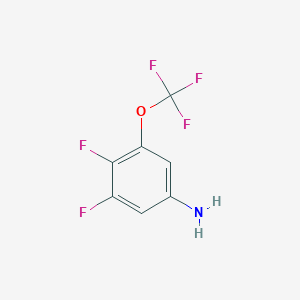

3,4-Difluoro-5-(trifluoromethoxy)aniline

描述

3,4-Difluoro-5-(trifluoromethoxy)aniline is a fluorinated aniline derivative with a trifluoromethoxy (-OCF₃) group at position 5 and fluorine atoms at positions 3 and 4 on the benzene ring. Its molecular formula is C₇H₄F₅NO, and its structure combines electron-withdrawing substituents that enhance its utility in pharmaceuticals, agrochemicals, and materials science.

属性

IUPAC Name |

3,4-difluoro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-4-1-3(13)2-5(6(4)9)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLNBMAWYXPSCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution Route

This approach primarily uses 3,4-difluoronitrobenzene as a starting material. The key steps include:

- Nucleophilic substitution of a suitable trifluoromethoxy source onto the aromatic ring.

- Subsequent reduction of the nitro group to the aniline.

This method depends heavily on the availability of 3,4-difluoronitrobenzene and efficient trifluoromethoxy sources. The fluorine atoms increase the ring's electrophilicity, facilitating nucleophilic substitution.

Radical O-Trifluoromethylation and OCF3 Migration

A two-step protocol reported involves:

- Radical O-trifluoromethylation of an aryl hydroxylamine intermediate.

- Thermally induced migration of the trifluoromethoxy group to the ortho position relative to the amino group.

Key features of this method include:

- Exclusion of oxygen is critical to maintain high yields.

- The reaction uses 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one as a trifluoromethyl radical source.

- Higher temperatures are required for electron-deficient substrates.

- The process produces regioselective ortho-trifluoromethoxylated anilines with good functional group tolerance.

The mechanism involves heterolytic cleavage of the N-OCF3 bond forming a nitrenium ion and trifluoromethoxide ion, which then attacks the ortho position to yield the product.

Perfluoromethyl Vinyl Ether Addition and Ammonium Acetate-Mediated Coupling

A patented method for related trifluoromethoxy-substituted anilines involves:

- Reacting 2-chloro-4-aminophenol with perfluoromethyl vinyl ether in the presence of potassium hydroxide in DMF at 40 °C for 4 hours to form a trifluoromethoxy-substituted aniline intermediate.

- Subsequent coupling of this intermediate with 2,6-difluorophenylacetonitrile and ammonium acetate in DMF at 80 °C for 12 hours to yield the target compound or its derivatives.

Yields reported are approximately 70% for the etherification step and 59% for the coupling step. The reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved by column chromatography.

Selective Fluorination and Nitration Followed by Catalytic Hydrogenation

Another approach, though for related fluorinated aniline derivatives, involves:

- Selective fluorination of trichloromethoxybenzene using hydrogen fluoride and a perfluoro butyl sulfonic acid fluoride catalyst under high pressure and temperature to yield chlorodifluoromethoxybenzene.

- Nitration of this intermediate under controlled acidic conditions (sulfuric and nitric acid mixture) at low temperatures.

- Catalytic hydrogenation (using Raney nickel or palladium-carbon catalysts) of the nitro group to form the aniline.

This method achieves yields of around 72.6% for the fluorination and 89% for nitration, with hydrogenation conditions optimized at 30–45 °C and 2.0–3.0 MPa pressure.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The radical trifluoromethylation method offers operational simplicity and broad substrate tolerance but requires strict oxygen exclusion to prevent yield loss.

- The perfluoromethyl vinyl ether method provides a practical route to trifluoromethoxy-substituted anilines with moderate yields and well-defined purification protocols.

- The selective fluorination and nitration approach, while more complex and requiring specialized equipment for handling hydrogen fluoride under pressure, delivers high yields and is amenable to scale-up.

- The nucleophilic aromatic substitution approach depends heavily on the availability of starting materials and can be limited by the reactivity of the fluorinated aromatic ring.

化学反应分析

Types of Reactions

3,4-Difluoro-5-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

科学研究应用

3,4-Difluoro-5-(trifluoromethoxy)aniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

作用机制

The mechanism of action of 3,4-Difluoro-5-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

相似化合物的比较

Positional Isomers

Positional isomers of 3,4-difluoro-5-(trifluoromethoxy)aniline exhibit distinct physicochemical and biological properties due to variations in fluorine substitution patterns:

Key Findings :

- Reactivity : The 2,4-difluoro isomer (CAS 123572-59-8) is commercially available with high purity (97%) and is used as a building block in drug synthesis .

- Biological Activity : Schiff base derivatives of trifluoromethoxy anilines exhibit antioxidant and antimicrobial properties, as demonstrated in copper(II) complexes .

Substituent Variants

Compounds with alternative substituents (e.g., trifluoromethyl vs. trifluoromethoxy) highlight the impact of functional groups:

Key Findings :

Impurities and Byproducts

Impurities in related compounds underscore the importance of purity in pharmaceutical applications:

Key Findings :

Material Science

- Liquid Crystals : Fluorinated anilines are intermediates in liquid crystal production, where substituent positions dictate mesophase stability .

生物活性

3,4-Difluoro-5-(trifluoromethoxy)aniline is an aromatic amine compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Fluorine Substituents : Two fluorine atoms at the 3 and 4 positions of the aniline ring.

- Trifluoromethoxy Group : A trifluoromethoxy group (-O-CF₃) at the 5 position, which enhances lipophilicity and metabolic stability.

This combination of substituents contributes to its unique physicochemical properties, making it a valuable candidate for drug development and other applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes. For instance, the presence of the trifluoromethoxy group is known to enhance binding affinity towards target enzymes, potentially leading to increased potency in therapeutic applications .

- Receptor Modulation : It may interact with specific receptors involved in neurotransmission or other signaling pathways. The fluorinated groups can modify the electronic properties of the molecule, affecting how it interacts with biological targets .

Research Applications

This compound has been explored in several research contexts:

- Medicinal Chemistry : The compound is being investigated for its potential as a therapeutic agent. Studies have shown that fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although more extensive testing is required to quantify its efficacy against specific pathogens .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In a study examining the enzyme inhibition capabilities of various fluorinated anilines, this compound showed significant inhibition against certain enzymes involved in metabolic pathways. The results indicated that the trifluoromethoxy group contributed positively to binding interactions, enhancing overall efficacy .

Case Study: Antimicrobial Properties

A recent investigation into the antimicrobial properties of fluorinated compounds included this compound. The study reported moderate activity against Gram-positive bacteria, suggesting potential for further development as an antimicrobial agent. Further optimization and testing are needed to evaluate its full potential.

常见问题

Q. Basic

- Purity : High-performance liquid chromatography (HPLC) with UV detection.

- Structural Confirmation :

- NMR Spectroscopy : ¹H NMR (aromatic proton shifts) and ¹⁹F NMR (distinct trifluoromethoxy signals at ~-58 ppm).

- Mass Spectrometry : Exact mass matching (theoretical [M+H]⁺ = 220.046 g/mol; experimental deviation < 3 ppm) .

- Elemental Analysis : Validate C, H, N, F content against theoretical values .

What factors influence the regioselectivity of electrophilic substitution reactions in this compound?

Advanced

The electron-withdrawing trifluoromethoxy (-OCF₃) and fluorine substituents direct electrophiles to specific positions:

- Meta/para preference : -OCF₃ exerts strong inductive effects, deactivating the ring. Fluorine’s ortho/para-directing nature competes, but computational studies (DFT) predict dominant meta substitution in trifluoromethoxy-anilines.

- Protecting group strategies : Silyl or BOC protection of the amino group alters metalation patterns (e.g., tert-butyllithium-mediated carboxylation at position 2 or 4) .

How does the trifluoromethoxy group affect the compound’s electronic properties compared to other substituents?

Q. Advanced

- Electron-Withdrawing Strength : -OCF₃ is more electron-withdrawing than -OCH₃ or halogens, reducing electron density on the aromatic ring.

- Spectroscopic Evidence :

- ¹⁹F NMR chemical shifts correlate with substituent electronegativity.

- IR spectroscopy shows C-F stretching vibrations (1100–1250 cm⁻¹).

- Computational Insights :

What are the recommended storage conditions to maintain the stability of this compound?

Q. Basic

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Atmosphere : Use inert gas (N₂ or Ar) to avoid moisture absorption and oxidative decomposition.

- Compatibility : Avoid contact with strong acids/bases or reactive metals (e.g., Al) .

What methodologies are effective for introducing additional functional groups to this compound?

Q. Advanced

- Cross-Coupling Reactions :

- Suzuki-Miyaura: Introduce aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄).

- Buchwald-Hartwig Amination: Attach nitrogen-containing moieties.

- Halogenation :

How can computational modeling predict the reactivity of this compound in novel reactions?

Q. Advanced

- Density Functional Theory (DFT) :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate transition states for SNAr or radical reactions.

- Molecular Dynamics (MD) :

What analytical challenges arise in quantifying trace impurities in this compound?

Q. Advanced

- Impurity Profiling :

- LC-MS/MS detects halogenated byproducts (e.g., di- or tri-fluorinated isomers).

- Headspace GC-MS identifies volatile degradation products.

- Quantitation Limits :

- Use internal standards (e.g., deuterated analogs) for calibration.

- Limit of detection (LOD) < 0.1% achievable via UPLC with PDA detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。